1-(Pyrimidin-2-yl)piperidin-3-ol
Description
Significance of Pyrimidine (B1678525) Scaffolds in Heterocyclic Chemistry
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. researchgate.netnih.gov Its fundamental importance is underscored by its presence in the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA. researchgate.net Beyond their biological roles, pyrimidine derivatives have demonstrated a vast array of pharmacological activities. researchgate.netorientjchem.org
The versatility of the pyrimidine scaffold stems from its ability to engage in various biological interactions, including hydrogen bonding, and its capacity to serve as a bioisostere for other aromatic systems like the phenyl group. researchgate.net This often leads to improved pharmacokinetic and pharmacodynamic properties of drug candidates. Consequently, pyrimidine-based compounds have been successfully developed for a wide range of therapeutic applications, as highlighted in the table below. nih.govnih.gov
| Therapeutic Application | Examples of Pyrimidine-Based Drugs/Candidates |
| Anticancer | Fluorouracil, Imatinib, Gefitinib |
| Antiviral | Zidovudine (AZT), Lamivudine |
| Antibacterial | Trimethoprim, Sulfadiazine |
| Antifungal | Flucytosine |
| Cardiovascular | Minoxidil, Rosuvastatin |
The rich chemistry of pyrimidines allows for diverse substitution patterns, enabling the fine-tuning of their biological and physicochemical properties. This has made the pyrimidine nucleus a focal point for the development of new therapeutic agents. nih.gov
Importance of Piperidine (B6355638) Motifs in Chemical Biology and Drug Discovery
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is another prevalent motif in biologically active compounds and approved pharmaceuticals. mdpi.com Its non-planar, chair-like conformation allows for specific spatial arrangements of substituents, which can be crucial for binding to biological targets with high affinity and selectivity.
| Therapeutic Application | Examples of Piperidine-Containing Drugs |
| Analgesics (Opioids) | Fentanyl, Meperidine |
| Antipsychotics | Haloperidol, Risperidone |
| Antihistamines | Loratadine, Fexofenadine |
| ADHD Medications | Methylphenidate |
| Anticholinergics | Solifenacin |
The synthetic accessibility and the ability to introduce stereochemical diversity make the piperidine ring a valuable building block in the design of new drugs. mdpi.com
Rationale for Research on Hybrid Pyrimidine-Piperidine Architectures
The strategic combination of well-defined pharmacophores into a single molecular entity, known as molecular hybridization, is a powerful approach in drug discovery. The rationale behind developing hybrid structures like 1-(Pyrimidin-2-yl)piperidin-3-ol is multifaceted. It aims to:
Combine and Enhance Biological Activities: By linking a pyrimidine and a piperidine, researchers hope to create a molecule that exhibits the beneficial properties of both scaffolds, potentially leading to a synergistic effect or a novel pharmacological profile. researchgate.net
Explore New Chemical Space: The fusion of these two rings opens up new avenues for structural diversity and the exploration of unchartered chemical space, which could lead to interactions with novel biological targets.
Target Specific Biological Pathways: The pyrimidine ring can be designed to anchor to a specific binding site, while the piperidine component can provide additional interactions or orient the molecule for optimal activity. For instance, studies on other pyrimidine-piperidine hybrids have shown potential in areas such as kinase inhibition and as agents targeting the central nervous system.
While extensive research on the specific biological activities of This compound is not yet widely published, the foundational knowledge of its constituent parts provides a strong impetus for its investigation as a potential therapeutic agent. The synthesis and evaluation of such hybrid molecules are crucial steps in the ongoing quest for new and more effective medicines. acs.org
Structure
3D Structure
Properties
IUPAC Name |
1-pyrimidin-2-ylpiperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c13-8-3-1-6-12(7-8)9-10-4-2-5-11-9/h2,4-5,8,13H,1,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOISXHHGFMSQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10636011 | |
| Record name | 1-(Pyrimidin-2-yl)piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10636011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
419556-92-6 | |
| Record name | 1-(Pyrimidin-2-yl)piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10636011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Pyrimidin 2 Yl Piperidin 3 Ol and Analogues
General Strategies for N-Substituted Piperidine (B6355638) Synthesis
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and numerous methods have been developed for its synthesis. researchgate.net These strategies can be adapted to produce the requisite 3-hydroxypiperidine (B146073) intermediate.
Intramolecular cyclization involves forming the piperidine ring from a linear precursor that already contains the necessary nitrogen and carbon atoms. nih.gov This approach offers control over stereochemistry and substitution patterns. Key strategies include:
Reductive Amination of Dicarbonyls: A δ-amino ketone or a related precursor can undergo intramolecular reductive amination to form the piperidine ring. For instance, a protected 5-amino-1-hydroxypentan-3-one could be cyclized and reduced to yield 3-hydroxypiperidine. nih.govchim.it
Radical Cyclization: Radical-mediated reactions can initiate the cyclization of unsaturated amines. For example, a cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes can produce various piperidine derivatives. nih.gov
Aza-Prins Cyclization: The reaction of an N-tosyl homoallylamine with a carbonyl compound, catalyzed by a Lewis acid like AlCl₃, can yield substituted 4-halopiperidines, which can be further converted to the desired 3-ol derivative. organic-chemistry.org
Ring-Closing Metathesis (RCM): An acyclic diene precursor containing a nitrogen atom can be cyclized using a ruthenium catalyst (e.g., Grubbs catalyst) to form a dehydropiperidine, which can then be reduced to the saturated piperidine ring. nih.gov
A powerful modern strategy involves the dearomatization of readily available pyridine (B92270) derivatives. acs.org This converts a flat, aromatic ring into a three-dimensional, saturated piperidine scaffold. researchgate.netresearchgate.net
Hydrogenation of Pyridines: The catalytic hydrogenation of pyridine is a direct method to produce piperidine. For the synthesis of 3-hydroxypiperidine, 3-hydroxypyridine (B118123) would be the starting material. This reaction often requires harsh conditions (high pressure and temperature) and catalysts like rhodium, ruthenium, or platinum. nih.govacs.org
Nucleophilic Addition to Pyridinium (B92312) Salts: Pyridine can be activated by N-alkylation or N-acylation to form a pyridinium salt. This salt is more susceptible to nucleophilic attack. Subsequent reduction steps can yield a functionalized piperidine. nih.govmdpi.com This approach allows for the introduction of various substituents.
Arenophile-Mediated Dearomatization: This method uses a temporary cycloaddition partner (an "arenophile") to break the aromaticity of pyridine, allowing for subsequent functionalization. This strategy can introduce heteroatom functionalities directly without pre-activation of the pyridine ring. acs.orgnih.gov
Reductive amination is a versatile method for forming C-N bonds and can be applied intermolecularly to build the piperidine ring or functionalize it.
Intermolecular Reductive Amination: The reaction between an amine and a ketone or aldehyde forms an imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com For example, the double reductive amination of a 1,5-dicarbonyl compound with ammonia (B1221849) or a primary amine is a classic route to piperidines. chim.it
Asymmetric Reduction of Piperidones: The enantioselective synthesis of (S)-N-Boc-3-hydroxypiperidine, a key chiral intermediate, can be achieved by the asymmetric reduction of N-Boc-3-piperidone. This is often accomplished using biocatalysts like ketoreductase (KRED) enzymes, frequently coupled with a cofactor regeneration system like glucose dehydrogenase (GDH). mdpi.comderpharmachemica.com
| Reducing Agent | Characteristics | Typical Use Case |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Can reduce both the starting carbonyl and the intermediate imine. | Used when the carbonyl is significantly less reactive than the imine. |
| Sodium Cyanoborohydride (NaBH₃CN) | More selective; reduces imines much faster than ketones or aldehydes at neutral or slightly acidic pH. | Widely used for one-pot reductive aminations. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective reductant, similar in reactivity to NaBH₃CN but non-toxic. | A common and safer alternative to NaBH₃CN for one-pot reactions. |
MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. tandfonline.com
Mannich-type Reactions: A three-component reaction involving a dienolate, an aldehyde, and an amine can be used to construct chiral dihydropyridinone intermediates, which are versatile precursors for building various piperidine compounds. rsc.org
Pseudo Five-Component Reactions: An efficient protocol has been developed for synthesizing highly functionalized piperidines from aromatic aldehydes, ammonium (B1175870) acetate, β-nitrostyrenes, and Meldrum's acid. acs.org Such strategies allow for the rapid generation of molecular diversity. mathnet.ru
Pyrimidine (B1678525) Ring Construction and Functionalization Relevant to the Compound
The pyrimidine ring is typically constructed by condensing a 1,3-dielectrophile with a C-N-C synthon. wikipedia.orgchemicalbook.com
Principal Synthesis: The most common method involves the cyclization of a β-dicarbonyl compound (or its equivalent) with an amidine. wikipedia.orgslideshare.net For an unsubstituted pyrimidine ring, formamidine (B1211174) would be the required reagent. This condensation reaction is a foundational method in heterocyclic chemistry.
Functionalization for Coupling: For the synthesis of 1-(Pyrimidin-2-yl)piperidin-3-ol, a pyrimidine ring must be functionalized to react with the piperidine nitrogen. The pyrimidine ring is electron-deficient, particularly at the C2, C4, and C6 positions. wikipedia.orgchemicalbook.com This makes these positions susceptible to nucleophilic aromatic substitution (SNAr). A common strategy is to use a 2-halopyrimidine (e.g., 2-chloropyrimidine (B141910) or 2-bromopyrimidine) as an electrophile. The halogen at the C2 position acts as a good leaving group, which can be displaced by a nucleophile like the secondary amine of 3-hydroxypiperidine.
Direct C-H Amination: Recent advances have enabled the direct C2-selective amination of pyrimidines. These methods activate the C-H bond, for example by forming a pyrimidinyl iminium salt, which can then react with an amine nucleophile. nih.govresearchgate.net This avoids the need to pre-functionalize the pyrimidine with a halogen.
| Reactants | Product Type | Description |
|---|---|---|
| β-Dicarbonyl + Amidines | 2-Substituted Pyrimidines | A classic, versatile method for creating the core pyrimidine ring. |
| β-Dicarbonyl + Urea | Pyrimidin-2-ones | Yields pyrimidines with an oxygen at the C2 position (uracils). |
| β-Dicarbonyl + Guanidine | Pyrimidin-2-amines | Directly installs an amino group at the C2 position. |
| Biginelli Reaction | Dihydropyrimidinones | A multi-component reaction of an aldehyde, a β-ketoester, and urea. |
Convergent and Divergent Synthetic Pathways for Assembling the Hybrid Scaffold
The final assembly of the this compound scaffold can be achieved through either convergent or divergent strategies.
Convergent Synthesis: This is the most direct and logical approach for this specific target. It involves preparing the two key fragments—3-hydroxypiperidine and a reactive pyrimidine derivative—separately, and then coupling them in a final step.
Piperidine Synthesis: Prepare 3-hydroxypiperidine (or its N-Boc protected form) using one of the general methods described in section 2.1 (e.g., reduction of 3-hydroxypyridine or asymmetric reduction of a piperidone).
Pyrimidine Synthesis: Prepare an activated pyrimidine, most commonly 2-chloropyrimidine.
Coupling: The final step is a nucleophilic aromatic substitution (SNAr) reaction. The secondary amine of 3-hydroxypiperidine acts as the nucleophile, attacking the electron-deficient C2 position of 2-chloropyrimidine and displacing the chloride ion. This reaction is typically performed in the presence of a base to neutralize the HCl generated. This strategy is widely used for creating N-aryl and N-heteroaryl piperidines. nih.gov
Divergent Synthesis: A divergent approach allows for the creation of a library of analogues from a common intermediate. rsc.org
Assemble a Common Scaffold: A common intermediate, such as 1-(pyrimidin-2-yl)piperidin-3-one, could be synthesized first via the convergent SNAr pathway using 3-piperidone and 2-chloropyrimidine.
Diversification: This common ketone intermediate can then be used to generate a variety of analogues.
Reduction of the ketone (e.g., with NaBH₄) would yield the target compound, this compound.
Reaction with Grignard or organolithium reagents would introduce various alkyl or aryl groups at the C3 position, yielding tertiary alcohols.
Reductive amination of the ketone would introduce an amino group at C3, leading to 3-amino-1-(pyrimidin-2-yl)piperidine derivatives.
This divergent strategy is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies, allowing for the systematic modification of the piperidine ring to optimize biological activity.
Mechanistic Studies of Key Synthetic Transformations
The synthesis of complex molecules like this compound involves multi-step sequences where an understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions, improving yields, and controlling stereochemistry. Researchers employ a combination of experimental and computational techniques to probe these mechanisms.
Experimental studies are fundamental to understanding the transformation of reactants into products. For piperidine-containing structures, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are invaluable. For instance, in the synthesis of related 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oximes, a comprehensive suite of spectral techniques including IR, 1D-NMR (¹H, ¹³C), and 2D-NMR (COSY, HSQC) was used for unambiguous structural elucidation. nih.gov Such detailed analysis confirms the connectivity of atoms and provides insight into the spatial arrangement of substituents on the piperidine ring.
Single-crystal X-ray diffraction offers definitive proof of a molecule's three-dimensional structure, including its conformation and stereochemistry. In the study of a piperidin-4-one oxime derivative, X-ray analysis confirmed that the piperidine ring adopts a chair conformation and established the E-configuration of the oxime group. nih.gov This level of structural detail is critical for confirming proposed reaction mechanisms that predict specific stereochemical outcomes.
Furthermore, monitoring reactions over time can reveal mechanistic details. For example, in some piperidine syntheses, it has been observed that an initially formed trans-isomer will convert into the more thermodynamically stable cis-isomer during a prolonged reaction process, highlighting the importance of reaction duration in achieving the desired diastereoselectivity. mdpi.com
Alongside experimental work, computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. Density Functional Theory (DFT) is a prominent method used to model chemical structures and reactions, offering insights that can be difficult to obtain through experiments alone.
DFT calculations are frequently employed to corroborate experimental findings and to predict molecular properties. For example, the chair conformation of a synthesized piperidin-4-one oxime, first determined by X-ray crystallography, was further confirmed using theoretical DFT calculations, lending greater confidence to the structural assignment. nih.gov In another study on pyrimidine derivatives, DFT calculations using the B3LYP method with a 6-31G* basis set were utilized to optimize the molecular geometry and calculate key parameters like bond lengths, bond angles, and Mulliken atomic charges. nih.gov These calculated properties provide a detailed picture of the molecule's electronic structure and stability, which are key factors in its reactivity.
Computational approaches are particularly useful for studying transient species like transition states, which are often impossible to observe experimentally. By mapping the energy landscape of a reaction, DFT can help identify the most likely reaction pathway and explain observed product distributions.
| Computational Method | Application in Synthesis of Analogues | Reference |
| Density Functional Theory (DFT) | Used to investigate geometric properties and confirm the chair conformation of piperidine derivatives. | nih.gov |
| DFT (B3LYP/6-31G)* | Employed for geometry optimization and calculation of bond lengths, angles, and atomic charges of pyrimidine derivatives. | nih.gov |
Green Chemistry Principles in the Synthesis of the Compound
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of drug synthesis. This involves designing chemical products and processes that minimize the use and generation of hazardous substances. mdpi.com For a molecule like this compound, this translates to the use of sustainable materials, the development of cleaner catalytic processes, and the optimization of synthetic routes to reduce waste.
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses often rely on volatile organic compounds (VOCs), which pose environmental and health risks. Green chemistry encourages the use of safer alternatives. mdpi.com
Bio-based Solvents : Solvents derived from renewable resources, such as ethyl lactate, have been shown to be effective and sustainable media for chemical reactions. rsc.org In some cases, these solvents can even mediate reactions efficiently without the need for a catalyst. rsc.org
Water : As a solvent, water is non-toxic, non-flammable, and abundant. mdpi.com While the low solubility of many organic compounds can be a challenge, techniques like using co-solvents can enable reactions in aqueous media, often with high yields. mdpi.com
Solvent-free Conditions : Techniques like mechanochemistry (grinding or milling) can allow reactions to proceed in the absence of any solvent, significantly reducing waste. researchgate.net Similarly, using alternative energy sources like ultrasonic irradiation in a minimal amount of a high-boiling, benign solvent like ethylene (B1197577) glycol represents another green approach. researchgate.net
Catalysis is another cornerstone of green chemistry. Efficient catalysts can enable reactions under milder conditions, reduce the amount of reagents needed, and can often be recycled and reused. nih.gov For the synthesis of N-heterocycles, metal-catalyzed acceptorless coupling reactions and one-pot syntheses using recyclable catalysts are methods that improve efficiency and prevent the formation of hazardous waste. mdpi.com
A key metric in green chemistry is atom economy , a concept developed by Barry Trost. acs.orgrsc.org It measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com The goal is to design synthetic routes where most, if not all, starting materials are converted into the product, with few or no wasted atoms in byproducts. acs.orgprimescholars.com
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
This concept moves beyond simple percentage yield, which only considers the amount of product obtained, not the waste generated. rsc.org A reaction can have a high yield but a low atom economy if it produces a significant amount of byproducts.
To maximize atom economy in the synthesis of this compound and its analogues, chemists can:
Prioritize Addition Reactions : These reactions, where two or more molecules combine to form a larger one, are inherently 100% atom-economical as all reactant atoms are incorporated into the product. jk-sci.com
Employ Cascade Reactions : These are multi-step reactions where subsequent transformations occur in a single pot without isolating intermediates, saving on solvents, reagents, and energy, while also reducing waste. jk-sci.com
Design Efficient Cyclizations : The formation of the piperidine ring is a key step. Intramolecular cyclizations are generally more atom-economical than intermolecular versions that may require protecting groups and generate stoichiometric byproducts.
Advanced Analytical Characterization Techniques for Research Purposes
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are paramount in piecing together the molecular architecture of 1-(Pyrimidin-2-yl)piperidin-3-ol, from its elemental composition to the precise arrangement of its atoms.
High-resolution mass spectrometry is a cornerstone for determining the exact elemental composition of this compound. By providing a highly accurate mass measurement, typically to within a few parts per million, HRMS can confirm the molecular formula, C₉H₁₃N₃O.
Tandem mass spectrometry (MS/MS) would further probe the compound's structure by inducing fragmentation of the parent ion. The resulting fragmentation pattern provides a veritable fingerprint of the molecule, offering insights into the connectivity of the pyrimidinyl and piperidinol rings. Key expected fragments would arise from the cleavage of the C-N bond linking the two ring systems and from fragmentations within the piperidine (B6355638) ring, such as the loss of the hydroxyl group.
Table 1: Theoretical HRMS and MS/MS Data for this compound
| Parameter | Theoretical Value/Observation |
| Molecular Formula | C₉H₁₃N₃O |
| Monoisotopic Mass | 179.1059 g/mol |
| Expected HRMS Result | [M+H]⁺ at m/z 180.1135 |
| Key MS/MS Fragments | Fragments corresponding to the pyrimidinyl cation, the piperidinol cation, and losses of small neutral molecules like H₂O. |
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. A full suite of NMR experiments would be necessary to assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity of the atoms in this compound.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of each nucleus. The ¹H NMR spectrum would show distinct signals for the protons on the pyrimidine (B1678525) and piperidine rings, with their chemical shifts and coupling patterns revealing their relative positions. The ¹³C NMR spectrum would complement this by showing the number of unique carbon environments.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously connecting the protons and carbons within the molecular framework.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Key Correlations (2D NMR) |
| ¹H (Pyrimidine) | δ 8.0 - 8.5 | Doublet | Correlates with other pyrimidine protons in COSY. |
| ¹H (Pyrimidine) | δ 6.5 - 7.0 | Triplet | Correlates with adjacent pyrimidine protons in COSY. |
| ¹H (Piperidine) | δ 3.0 - 4.5 | Multiplets | Correlates with other piperidine protons in COSY and with adjacent carbons in HSQC/HMBC. |
| ¹H (Piperidine - CHOH) | δ 3.5 - 4.0 | Multiplet | Correlates with the hydroxyl proton and adjacent piperidine protons. |
| ¹H (Hydroxyl - OH) | Variable | Broad Singlet | May show correlation to the adjacent CH group. |
| ¹³C (Pyrimidine) | δ 150 - 165 | Correlates with attached protons in HSQC and nearby protons in HMBC. | |
| ¹³C (Piperidine) | δ 40 - 70 | Correlates with attached protons in HSQC. | |
| ¹³C (Piperidine - CHOH) | δ 60 - 70 | Correlates with the attached proton in HSQC. |
Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in a molecule. For this compound, these techniques would confirm the presence of the hydroxyl (-OH) group through its characteristic stretching vibration. The C-N and C=N bonds within the pyrimidine and piperidine rings would also exhibit distinct vibrational modes. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that involve a change in polarizability, making them complementary techniques.
Table 3: Key Expected Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200 - 3600 (broad) | Weak |
| C-H Stretch (Aromatic) | 3000 - 3100 | Strong |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C=N Stretch (Pyrimidine) | 1600 - 1680 | Moderate |
| C=C Stretch (Pyrimidine) | 1400 - 1600 | Moderate |
| C-O Stretch (Alcohol) | 1050 - 1260 | Weak |
| C-N Stretch (Piperidine) | 1020 - 1250 | Moderate |
Chromatographic Separations for Purity and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures. These methods separate the target compound from impurities, starting materials, and by-products.
HPLC and its advanced version, UHPLC, are the most common chromatographic techniques for the analysis of non-volatile compounds like this compound. A typical method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A UV detector would be suitable for detection, given the UV-absorbing pyrimidine ring. The retention time of the compound is a characteristic feature under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantification of purity.
Table 4: Typical HPLC/UHPLC Parameters for the Analysis of this compound
| Parameter | Typical Condition |
| Column | Reversed-phase C18, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A time-programmed gradient from low to high percentage of Mobile Phase B. |
| Flow Rate | 0.2 - 0.6 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV at a wavelength corresponding to the absorbance maximum of the pyrimidine chromophore (e.g., ~245 nm). |
| Injection Volume | 1 - 5 µL |
Gas chromatography is generally suitable for volatile and thermally stable compounds. While this compound has a relatively high boiling point due to the hydroxyl group and the heterocyclic rings, GC analysis may be possible, potentially after derivatization of the hydroxyl group to increase volatility (e.g., through silylation). If direct GC analysis is feasible, a polar capillary column would be required. The instrument would be coupled to a Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (GC-MS) for definitive identification of the peak and any impurities.
Table 5: Potential Gas Chromatography Parameters for this compound Analysis
| Parameter | Potential Condition |
| Column | Polar capillary column (e.g., Wax or Phenyl-substituted phase) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | A temperature ramp from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C). |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Derivatization | Potentially required (e.g., with BSTFA to form a trimethylsilyl (B98337) ether). |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a primary technique for chiral separations in the pharmaceutical industry, offering significant advantages in speed and efficiency over traditional high-performance liquid chromatography (HPLC). afmps.be Given that this compound contains a stereocenter at the C3 position of the piperidine ring, SFC is an ideal method for the enantioselective analysis and purification of its R- and S-enantiomers.
The technique utilizes a mobile phase composed primarily of supercritical carbon dioxide, which exhibits low viscosity and high diffusivity, allowing for rapid separations. afmps.be Organic modifiers, such as methanol or isopropanol, are added to the mobile phase to modulate solute retention and enhance selectivity. afmps.benih.gov For basic compounds like this compound, which contains nitrogen atoms in both the pyrimidine and piperidine rings, specialized stationary phases and mobile phase additives can be employed to achieve optimal peak shape and resolution. The 2-ethylpyridine (B127773) (2-EP) stationary phase, for instance, is specifically designed for the analysis of basic compounds, often without the need for basic additives. mdpi.comnih.gov
A common strategy for developing a chiral SFC separation method involves screening a set of chiral stationary phases (CSPs) with a limited number of mobile phase modifiers. nih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are the most widely used and have a high success rate for resolving a broad range of chiral molecules. nih.govresearchgate.netresearchgate.net A typical screening protocol would evaluate columns like Chiralpak AD, AS, and Chiralcel OD, OJ with modifiers like methanol and isopropanol. nih.gov This approach maximizes the probability of achieving enantiomeric resolution in a minimal amount of time, which is crucial in a research and discovery environment. nih.gov The success rate for resolving chiral molecules using such strategies often exceeds 95%. nih.gov
Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS, LC-MS/MS)
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are powerful tools for the unambiguous identification and quantification of compounds in complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are central to the analysis of non-volatile compounds like this compound. In a research context, LC-MS is used to confirm the molecular weight of the synthesized compound. The high sensitivity of modern LC-MS methods allows for the detection of trace-level impurities, including potential genotoxic impurities like piperidine, which could be a starting material or degradation product. nih.gov For structural confirmation, tandem mass spectrometry (LC-MS/MS) is employed. After initial ionization of the parent molecule, it is fragmented, and the resulting fragmentation pattern provides a structural fingerprint. For this compound, characteristic fragmentation would likely involve cleavage of the piperidine ring and the bond between the two heterocyclic rings. The characterization of newly synthesized pyrimidine derivatives frequently relies on LC-MS analysis to confirm their structure. mdpi.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC-MS may be challenging due to its polarity and the presence of the hydroxyl group. However, derivatization, such as silylation of the hydroxyl group, can increase its volatility and thermal stability, making it amenable to GC-MS analysis. nih.gov This technique has been successfully applied to the analysis of silylated pyrimidine bases in biological materials, demonstrating its utility for this class of compounds. nih.gov The mass spectral data would provide information on the molecular ion and fragmentation pathways, aiding in structural elucidation. researchgate.net
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously determine its absolute stereochemistry (R or S configuration) and its preferred solid-state conformation.
While the specific crystal structure of this compound is not publicly documented, analysis of related piperidine derivatives provides strong indications of its likely structural features. Piperidine rings almost universally adopt a stable chair conformation. nih.govresearchgate.net The substituents on the ring can adopt either an axial or equatorial position. For this compound, it is expected that the pyrimidinyl group at the N1 position and the hydroxyl group at the C3 position would both occupy equatorial positions to minimize steric hindrance.
The crystal packing is likely to be dominated by hydrogen bonding. The hydroxyl group (–OH) can act as both a hydrogen bond donor and acceptor, while the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. This would likely result in the formation of extensive intermolecular hydrogen-bonded networks, which stabilize the crystal lattice. researchgate.netresearchgate.net Analysis of the crystal structures of similar piperidine derivatives shows that N-H···N and C-H···O/S interactions are common motifs that direct the supramolecular assembly. nih.govresearchgate.net
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis, NBO)
Quantum chemical calculations are employed to investigate the fundamental properties of a molecule based on its electronic structure. Methods like Density Functional Theory (DFT) are frequently used to predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net
Analysis of the electronic structure provides a deep understanding of a molecule's stability, reactivity, and charge distribution. Key analyses include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, often called frontier orbitals, are critical in determining a molecule's electronic behavior. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. irjweb.com The energy gap between the HOMO and LUMO is a significant indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. irjweb.comnih.gov For pyrimidine (B1678525) derivatives, eventual charge transfers are expected to occur within the molecule. irjweb.com
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization, hyperconjugative interactions, and the transfer of charge within the molecule. nih.gov This provides insights into the stability arising from electron delocalization from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.govnih.gov These maps are invaluable for predicting how a molecule will interact with biological receptors, identifying potential sites for electrophilic and nucleophilic attacks. nih.gov
While specific DFT calculations for 1-(Pyrimidin-2-yl)piperidin-3-ol are not detailed in the available literature, the established methodologies are summarized in the table below.
| Calculation Type | Information Provided | Relevance |
| Density Functional Theory (DFT) | Optimized molecular geometry, total energy, vibrational frequencies. researchgate.net | Provides the most stable 3D structure and foundational data for other calculations. |
| HOMO-LUMO Analysis | Energy of frontier orbitals, HOMO-LUMO energy gap. irjweb.com | Predicts chemical reactivity, electron-donating/accepting ability, and kinetic stability. |
| Natural Bond Orbital (NBO) | Intramolecular charge transfer, hyperconjugative interactions, bond analysis. nih.gov | Explains molecular stability and the nature of chemical bonds. |
| Molecular Electrostatic Potential (MEP) | Electron density distribution, sites for electrophilic/nucleophilic attack. nih.gov | Visualizes reactive sites and predicts non-covalent interactions with other molecules. |
This table is generated based on established principles of computational chemistry.
The pyrimidine ring is a heterocyclic aromatic compound. irjweb.com Its aromaticity is a key feature contributing to its stability and influencing its interaction with biological targets, often through π-π stacking with aromatic amino acid residues in proteins. Quantum chemical methods can be used to quantify this aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA), confirming the aromatic character that is fundamental to its chemical behavior.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.govnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target.
Docking algorithms explore numerous possible conformations of the ligand within the receptor's binding site and score them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The resulting docking score provides an estimate of the binding affinity, helping to rank potential drug candidates. nih.gov The simulation also yields a predicted binding pose, which reveals the specific interactions—such as hydrogen bonds with key amino acid residues or hydrophobic interactions—that stabilize the ligand-receptor complex. nih.gov Advanced techniques, including machine-learning approaches and 3D-convolutional neural networks, are being developed to improve the accuracy of binding affinity prediction. nih.gov
In silico tools like SwissTargetPrediction can predict the most probable protein targets for a given small molecule by comparing it to a database of known active ligands. clinmedkaz.org For piperidine (B6355638) and pyrimidine derivatives, a wide range of biological targets have been identified through such methods, suggesting diverse pharmacological potential. clinmedkaz.org These scaffolds are known to interact with various enzymes, receptors, and ion channels. clinmedkaz.org While specific targets for this compound require dedicated screening, related structures have shown activity against several important target classes.
| Potential Target Class | Therapeutic Area | Example |
| Kinases | Oncology, Inflammation | Anaplastic Lymphoma Kinase (ALK), Cyclin-Dependent Kinases (CDK4/6), Bruton's Tyrosine Kinase (BTK). nih.govthieme-connect.comnih.gov |
| Proteases | Infectious Disease | HIV-1 Protease, MERS Coronavirus 3CL Protease. clinmedkaz.org |
| G-Protein Coupled Receptors (GPCRs) | CNS Disorders | Adenosine A2A Receptor. nih.gov |
| Metabolic Enzymes | Metabolic Disorders | Oxidosqualene Cyclase. researchgate.net |
| PARP Family Enzymes | Oncology | Tankyrase. google.com |
This table summarizes potential biological targets for piperidine and pyrimidine scaffolds based on published research.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By developing a predictive model, QSAR can guide the design of new, more potent molecules and reduce the need for extensive synthesis and testing. thieme-connect.com
The process involves several steps:
Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is collected. nih.gov
Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information (e.g., steric, electronic, hydrophobic properties), are calculated for each molecule. nih.govresearchgate.net
Model Building: Statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to create an equation that correlates the descriptors with the observed activity. nih.govresearchgate.net
Model Validation: The model's statistical significance and predictive power are rigorously assessed. thieme-connect.com Key statistical parameters are used for this validation.
| Statistical Parameter | Description | Significance |
| r² (Correlation Coefficient) | Indicates the goodness of fit for the training set data. A value closer to 1.0 suggests a strong correlation. nih.gov | Measures how well the model explains the variance in the data it was built from. |
| q² or Q² (Cross-validated r²) | Derived from internal validation (e.g., leave-one-out), it measures the model's predictive ability. A q² > 0.5 is generally considered predictive. mdpi.com | Assesses the robustness and internal predictive power of the model. |
| External Validation | The model's ability to predict the activity of an external test set of compounds not used in model generation. | Considered the most rigorous test of a QSAR model's real-world predictive utility. thieme-connect.com |
This table explains key validation parameters used in QSAR modeling.
While a specific QSAR model for this compound has not been reported in the searched literature, this methodology has been successfully applied to various pyrimidine and piperidine derivatives, including inhibitors of ALK, mIDH1, and oxidosqualene cyclase, demonstrating its utility in guiding the optimization of these chemical scaffolds. thieme-connect.comresearchgate.netnih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a computational microscope to observe the movement and interactions of atoms and molecules over time. utupub.fimdpi.com For the this compound scaffold, MD simulations are crucial for understanding its dynamic behavior when interacting with a biological target. utupub.fi Starting with a docked pose from virtual screening, MD simulations can assess the stability of the ligand-protein complex. researchgate.net
The simulation calculates the forces between atoms and uses them to predict their motion, generating a trajectory of the complex over a period typically ranging from nanoseconds to microseconds. mdpi.com Key analyses of the trajectory include:
Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein backbone or ligand atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound. researchgate.net
Root Mean Square Fluctuation (RMSF): This analysis reveals the fluctuation of individual amino acid residues in the protein. It can identify flexible regions, such as loops in the binding site, that may be crucial for ligand binding and recognition. mdpi.comresearchgate.net
MD simulations have been used to generate multiple protein conformations for ensemble docking approaches and to refine the binding modes of inhibitors. mdpi.com For instance, in studies of pyrazole (B372694) derivatives, MD simulations were performed to explore the most likely binding mode of a lead compound with its target, Hsp90α, confirming the stability of key hydrogen bond interactions. researchgate.net Such simulations are vital for validating docking results and providing a more accurate picture of the binding event at an atomic level. utupub.fi
Cheminformatics and Library Design for Pyrimidine-Piperidine Hybrids
Cheminformatics combines computational methods to analyze, store, and manage large amounts of chemical data, playing a key role in the design of compound libraries. unibe.chnih.gov For pyrimidine-piperidine hybrids, cheminformatics tools are essential for creating focused libraries with optimal properties for drug discovery. nih.gov The goal is to design a collection of molecules that maximizes chemical diversity and target coverage while minimizing redundancy. nih.gov
A modern approach is the design of DNA-encoded libraries (DELs), where each small molecule is tagged with a unique DNA barcode. nih.gov This technology allows for the synthesis and screening of libraries containing millions or even billions of compounds. nih.gov In the context of pyrimidine-piperidine hybrids, a DEL could be constructed using a pyrimidine core, like 2,4,6-trichloropyrimidine, and reacting it sequentially with diverse sets of building blocks, including various piperidine derivatives. nih.gov
Biological Target Identification and Mechanism of Action Moa Studies
Phenotypic-Based Target Identification Approaches
Phenotypic screening serves as a powerful, unbiased strategy to discover new bioactive molecules by identifying compounds that induce a desired change in a cell or organism's phenotype, without prior knowledge of the drug's target. nih.gov This approach is particularly valuable for complex diseases like cancer, where modulating multiple pathways may be necessary for a therapeutic effect. nih.gov Over half of the first-in-class small-molecule drugs approved by the FDA between 1999 and 2008 were discovered through phenotypic screening. nih.gov
Cell-based assays are fundamental to phenotypic screening, allowing researchers to observe and quantify the effects of a compound on cellular processes. For 1-(Pyrimidin-2-yl)piperidin-3-ol, also identified as compound 1 (IPR-2025) in a screen against glioblastoma (GBM), cell-based assays were crucial in highlighting its potential as an anti-cancer agent. nih.gov
Initial screening of a chemical library against patient-derived GBM spheroids (GBM43) identified this compound as a potent inhibitor of cell viability. nih.gov Subsequent dose-response analyses in these 3D cell culture models, which more closely mimic the tumor microenvironment, confirmed its activity. The compound demonstrated superior efficacy compared to the standard-of-care treatment, temozolomide. nih.gov
A critical phenotype associated with aggressive cancers like GBM is angiogenesis, the formation of new blood vessels. nih.gov The effect of this compound on this process was evaluated using a tube-formation assay with brain microvascular endothelial cells (BMECs). The compound was found to be a potent inhibitor of tube formation, a key step in angiogenesis, with a half-maximal inhibitory concentration (IC50) in the sub-micromolar range. nih.gov It also inhibited the viability of these endothelial cells directly. nih.gov Notably, the compound showed no effect on the viability of normal primary hematopoietic CD34+ progenitor spheroids or astrocytes, suggesting a selective action against cancer-related phenotypes. nih.gov
| Assay | Cell Line/Model | Parameter Measured | Result (IC50) | Source |
|---|---|---|---|---|
| Cell Viability | GBM43 Spheroids | Inhibition of cell viability | Single-digit micromolar | nih.gov |
| Tube Formation | Brain Microvascular Endothelial Cells (BMECs) | Inhibition of angiogenesis | ~0.1 µM | nih.gov |
| Cell Viability | Brain Microvascular Endothelial Cells (BMECs) | Inhibition of cell viability (48h) | 3.5 µM | nih.gov |
Once a phenotypic effect is observed, genetic interaction and genomic methods can help to identify the molecular pathways involved and, by extension, the potential targets of the compound. These techniques manipulate gene expression to see how it affects the cell's sensitivity to the drug. nih.gov
For this compound, RNA sequencing (RNA-Seq) was employed to uncover its potential mechanism of action. nih.gov RNA-Seq provides a comprehensive snapshot of the transcriptome, revealing which genes are up- or down-regulated in response to the compound. By analyzing these changes, researchers can infer which signaling pathways are being perturbed, thereby generating hypotheses about the compound's targets.
Other powerful techniques in this category include RNA interference (RNAi) and CRISPR/Cas9-based gene knockout screens. nih.govnih.gov In an RNAi screen, libraries of small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are used to systematically knock down the expression of individual genes. nih.govnih.gov If knocking down a specific gene results in a similar phenotype to that caused by the compound, or if it makes the cells more or less sensitive to the compound (a synthetic lethal or resistant interaction), it suggests that the gene product may be a target or part of the target pathway. nih.gov Pooled lentiviral shRNA screens, for example, have been used to identify chemical-genetic interactions and clarify the roles of specific proteins in cancer cell proliferation. nih.gov While not explicitly detailed for this compound, such a screen could be used to further deconvolve the pathways implicated by the initial RNA-Seq data.
Affinity-Based Chemical Proteomics for Direct Target Engagement
While phenotypic and genetic methods provide indirect evidence of a compound's mechanism, affinity-based chemical proteomics aims to directly identify the protein(s) that a compound binds to in a biological system. nih.govnih.gov These methods are crucial for validating targets and understanding off-target effects. magtechjournal.com
Compound-centric chemical proteomics (CCCP) is a classic and powerful method for target discovery. nih.gov The core principle involves immobilizing the small molecule of interest (the "bait") onto a solid support, such as sepharose or agarose (B213101) beads. This immobilized compound is then used as an affinity matrix to "fish" for its binding partners from a cell lysate or extract. nih.gov
The process typically involves incubating the affinity matrix with the proteome, washing away non-specifically bound proteins, and then eluting the specifically bound target proteins. These eluted proteins are then identified using advanced mass spectrometry techniques. nih.gov CCCP has been successfully used to identify the cellular targets for a variety of compounds, including natural products and kinase inhibitors. nih.govresearchgate.net For a compound like this compound, this would involve synthesizing a derivative with a suitable linker for immobilization without disrupting its core binding pharmacophore, followed by affinity purification and mass spectrometry to identify its direct protein interactors.
Activity-based protein profiling (ABPP) is a sophisticated chemoproteomic strategy that utilizes chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.govnih.gov Unlike CCCP which identifies binding partners regardless of functional impact, ABPP targets the active sites of enzymes. nih.gov
ABPP probes are typically small molecules that consist of two key elements: a reactive group (or "warhead") that covalently binds to a catalytically active residue in an enzyme's active site, and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and enrichment. nih.gov In a competitive ABPP experiment, a proteome is pre-incubated with a test compound (e.g., this compound). An ABPP probe that targets a broad class of enzymes is then added. If the test compound binds to the active site of a particular enzyme, it will block the binding of the ABPP probe. By quantifying the probe-labeled proteins, researchers can identify the specific enzymes that the test compound interacts with. nih.govnih.gov This technique is highly effective for identifying targets and assessing the selectivity of inhibitors for enzyme families like hydrolases and kinases. universiteitleiden.nl
Thermal Proteome Profiling (TPP) is an innovative and unbiased method for monitoring drug-target engagement in living cells, without the need for compound modification. nih.govresearchgate.net The technique is based on the principle that when a small molecule binds to its protein target, it typically increases the protein's thermal stability, making it more resistant to heat-induced denaturation. biorxiv.orgnih.gov
The Cellular Thermal Shift Assay (CETSA) is the foundational method. nih.govnih.gov In a CETSA experiment, intact cells or cell lysates are treated with the compound, heated to various temperatures, and the soluble protein fraction is then separated from the aggregated, denatured proteins. The amount of a specific target protein remaining in the soluble fraction at each temperature is then quantified, often by Western blotting. nih.gov An increase in the melting temperature (Tm) of the protein in the presence of the compound indicates direct target engagement. biorxiv.org
TPP expands on this by combining the thermal challenge with quantitative mass spectrometry to monitor the thermal stability of thousands of proteins simultaneously. nih.govbiorxiv.org This proteome-wide approach not only confirms direct targets but can also reveal off-targets and downstream effects on the stability of other proteins and complexes. nih.govnih.gov For this compound, mass spectrometry-based thermal proteome profiling was used to confirm that the compound engages multiple targets within the cell, supporting the hypothesis of selective polypharmacology suggested by the phenotypic screening data. nih.gov
| Methodology | Principle | Key Advantage | Application to this compound |
|---|---|---|---|
| Phenotypic Screening | Identifies compounds that produce a desired cellular phenotype. | Unbiased; does not require prior knowledge of the target. nih.gov | Identified the compound as a potent inhibitor of GBM cell viability and angiogenesis. nih.gov |
| RNA Sequencing | Measures changes in gene expression in response to the compound. | Provides genome-wide insight into perturbed pathways. | Used to investigate the potential mechanism of action. nih.gov |
| Thermal Proteome Profiling (TPP) | Measures ligand-induced changes in protein thermal stability across the proteome. nih.gov | Unbiased, in-cell target engagement without compound modification. researchgate.net | Confirmed engagement with multiple cellular targets. nih.gov |
Proteomics and Metabolomics in MOA Elucidation
The comprehensive analysis of the proteome and metabolome can provide invaluable clues about the mechanism of action of a therapeutic candidate. While specific proteomics and metabolomics studies on "this compound" are not extensively reported in the public domain, the methodologies used for similar pyrimidinyl-piperidine compounds offer a clear roadmap for future investigations.
Proteomics Approaches:
Chemical proteomics, including affinity chromatography coupled with mass spectrometry, is a powerful tool for identifying the direct protein targets of a small molecule. For a compound like "this compound," this would involve immobilizing the compound on a solid support and using it to "fish" for interacting proteins from cell lysates. Subsequent identification of these proteins by mass spectrometry can reveal its primary targets.
Furthermore, expression proteomics can be employed to understand the broader cellular response to treatment with the compound. Techniques such as 2D-gel electrophoresis or label-free quantitative mass spectrometry can compare the protein expression profiles of treated versus untreated cells. This can highlight changes in protein abundance that are downstream of the primary target engagement, offering insights into the affected biological pathways. For instance, in studies of related kinase inhibitors, proteomics has been used to confirm the downregulation of phosphorylation of downstream substrates.
Metabolomics Approaches:
Metabolomics provides a snapshot of the small-molecule metabolites within a biological system and can reveal how a compound perturbs cellular metabolism. By analyzing the metabolic profiles of cells or organisms treated with "this compound," researchers could identify metabolic pathways that are significantly altered. For example, if the compound were to inhibit a kinase involved in a metabolic pathway, such as glycolysis or lipid metabolism, this would be reflected in the levels of key metabolites. Techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are central to these investigations.
The pyrimidine (B1678525) ring itself is a key component of essential biological molecules like nucleobases, which are fundamental to cellular metabolism, DNA replication, and protein synthesis. researchgate.net Therefore, metabolomic studies could also investigate any potential interference with nucleotide metabolism.
Elucidation of Signaling Pathways and Cellular Responses
The pyrimidinyl-piperidine scaffold is a common feature in a number of kinase inhibitors. Kinases are key regulators of a multitude of cellular signaling pathways that control processes such as cell growth, proliferation, differentiation, and survival.
Potential Signaling Pathways:
Given the structural similarities to known kinase inhibitors, it is plausible that "1-(Pyrimid-2-yl)piperidin-3-ol" could modulate one or more kinase-mediated signaling pathways. A prominent example is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and other diseases. nih.gov Several inhibitors containing the pyrimidinyl-piperidine core target kinases within this pathway, such as Akt (also known as Protein Kinase B). nih.govnih.gov Inhibition of Akt would be expected to lead to the dephosphorylation of its downstream targets, ultimately affecting cell proliferation and promoting apoptosis. nih.govnih.gov
Other potential pathways that could be affected include those regulated by receptor tyrosine kinases (RTKs) like FLT3, which is a target for some pyrazolo[3,4-d]pyrimidine derivatives. mdpi.com The specific cellular response would depend on the kinase(s) inhibited and the cellular context.
Cellular Responses:
The cellular responses to a compound like "this compound" would be a direct consequence of its interaction with its biological target(s) and the subsequent modulation of signaling pathways. If the compound inhibits a kinase that promotes cell survival, the expected cellular responses would include:
Inhibition of Cell Proliferation: By arresting the cell cycle at specific checkpoints. mdpi.com
Induction of Apoptosis: Or programmed cell death, a common outcome of inhibiting pro-survival signaling. rsc.orgnih.gov
Changes in Cell Morphology: Reflecting alterations in the cytoskeleton and cell adhesion.
Modulation of Gene Expression: As a result of changes in the activity of transcription factors downstream of the inhibited kinase.
The specific cellular outcomes would need to be determined experimentally using a variety of cell-based assays, such as proliferation assays (e.g., MTT), apoptosis assays (e.g., Annexin V staining), cell cycle analysis (e.g., flow cytometry), and western blotting to detect changes in protein phosphorylation and expression levels. mdpi.comrsc.org
Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. The goal is to identify the key chemical features responsible for the desired pharmacological effect and to optimize the compound's potency, selectivity, and pharmacokinetic properties. For "this compound," SAR studies would focus on modifications to the pyrimidine ring, the piperidine (B6355638) ring, and the hydroxyl group.
General SAR Principles from Related Compounds:
From studies on related pyrimidinyl-piperidine and similar heterocyclic compounds, several general SAR principles have emerged, particularly in the context of kinase inhibition:
The Pyrimidine Ring: The pyrimidine ring often acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region. researchgate.netnih.gov Substitutions on the pyrimidine ring can significantly impact potency and selectivity.
The Piperidine Ring: The piperidine ring serves as a central scaffold, and its substituents play a crucial role in interacting with the solvent-exposed region of the kinase or in making additional contacts within the binding pocket. Modifications to the piperidine ring can influence potency, selectivity, and physicochemical properties like solubility and permeability. nih.gov
The Hydroxyl Group: The hydroxyl group on the piperidine ring can act as a hydrogen bond donor or acceptor, potentially forming key interactions with the target protein. Its position and stereochemistry can be critical for activity.
The following table summarizes SAR data from related kinase inhibitors containing pyrimidinyl-piperidine or similar scaffolds, providing a potential guide for the optimization of "this compound."
| Structural Modification | Effect on Activity | Rationale/Example |
| Substitution on the Pyrimidine Ring | Can significantly increase or decrease potency. | Introduction of a 4-amino group on a related pyrrolo[2,3-d]pyrimidine scaffold was crucial for Akt inhibition. nih.gov |
| Piperidine Ring Substituents | Large or small substituents can be tolerated depending on the target. | In some kinase inhibitors, a carboxamide group at the 4-position of the piperidine ring improved oral bioavailability. nih.gov |
| Stereochemistry of the Piperidine Ring | Often critical for activity. | The (R)- or (S)-enantiomer can exhibit significantly different potencies, indicating a specific binding orientation. |
| Modification of the Hydroxyl Group | Can alter binding interactions and physicochemical properties. | Conversion to an ether or ester could modulate solubility and cell permeability. |
| Replacement of the Piperidine Ring | Can lead to a loss of activity. | Replacement with a more flexible linker has been shown to decrease the whole-cell activity of some inhibitors. |
It is important to note that these are general principles derived from related compounds, and the specific SAR for "this compound" would need to be established through dedicated synthesis and biological testing of a library of analogues.
Exploration of Pharmacological and Non Pharmacological Research Applications
Medicinal Chemistry Research Avenues for 1-(Pyrimidin-2-yl)piperidin-3-ol
The versatile structure of the pyrimidine-piperidine core has made it a "privileged scaffold" in drug development, with derivatives exhibiting a wide array of pharmacological activities. Research has demonstrated that this structural motif is a fertile ground for the discovery of novel therapeutic agents.
Research on Anticancer Potentials
The pyrimidine (B1678525) nucleus is a fundamental component of DNA and RNA, making its derivatives, including those linked to a piperidine (B6355638) ring, prime candidates for anticancer research. These compounds can act as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells.
Derivatives of the pyrimidine-piperidine scaffold have been investigated for their potential to inhibit various kinases involved in cancer progression, such as receptor tyrosine kinases. For instance, certain oxazolo[5,4-d]pyrimidine (B1261902) derivatives have shown inhibitory activity against VEGFR-2, a key mediator of angiogenesis. One study identified a derivative, 4-[6-(2,4-dimethoxybenzyl)-7-imino-5-methyl-oxazolo[5,4-d]pyrimidin-2-yl]-3-methyl-isoxazol-5-amine, which exhibited cytotoxic activity against several cancer cell lines comparable to the known inhibitor tivozanib.
Furthermore, pyrimidine derivatives have been explored as inhibitors of topoisomerase IIα, an enzyme crucial for DNA replication and often overexpressed in tumor cells. The ability of these compounds to intercalate with DNA and inhibit this enzyme can lead to double-strand breaks and ultimately, apoptosis of cancer cells.
Below is a table summarizing the anticancer research findings for various pyrimidine-piperidine and related heterocyclic derivatives.
| Compound Class | Target/Mechanism | Cancer Model | Key Findings |
| Oxazolo[5,4-d]pyrimidines | VEGFR-2 Inhibition | HT29, A549 cancer cell lines | Exhibited significant cytotoxic activity, with some derivatives comparable to tivozanib. |
| Pyrimidine Derivatives | Topoisomerase IIα Inhibition | Various tumor cells | Capable of DNA intercalation and inhibition of topoisomerase IIα, leading to apoptosis. |
| Vindoline-piperazine conjugates | Antiproliferative | NCI60 human tumor cell lines | Showed significant growth inhibition, with some derivatives exhibiting low micromolar GI50 values. |
| Pyrimidine-based compounds | EGFR and VEGFR-2 inhibition | Hepatocellular carcinoma (HCC) | Confirmed to have promising inhibitory activities against key cancer-related enzymes. |
Research on Anti-inflammatory Activities
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The pyrimidine-piperidine scaffold has been a focal point in the development of novel anti-inflammatory agents. Research has shown that derivatives can target key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Specifically, certain pyrimidine derivatives have been identified as selective COX-2 inhibitors. This selectivity is a highly desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. Two such derivatives, designated L1 and L2, demonstrated high selectivity for COX-2, comparable to the established drug meloxicam. These compounds also showed a dose-dependent inhibition of lipopolysaccharide (LPS)-stimulated THP-1 cell growth, further supporting their anti-inflammatory potential.
Additionally, pyrazolo[3,4-d]pyrimidine hybrids have been investigated as dual inhibitors of COX-2 and 5-LOX, as well as inhibitors of nitric oxide (NO) release, a key inflammatory mediator. The ability to target multiple inflammatory pathways simultaneously could offer a more comprehensive therapeutic effect.
The table below outlines key research findings in this area.
| Compound Class | Target/Mechanism | In Vitro/In Vivo Model | Key Findings |
| Pyrimidine Derivatives (L1, L2) | Selective COX-2 Inhibition | LPS-stimulated THP-1 cells | High selectivity for COX-2, comparable to meloxicam; dose-dependent inhibition of inflammatory cell growth. |
| Pyrazolo[3,4-d]pyrimidine Hybrids | COX-2, 5-LOX, and NO Release Inhibition | Microglial BV-2 cells | Upregulated the anti-inflammatory enzyme HO-1 and suppressed the production of inflammatory mediators. |
| Piperlotines (α,β-unsaturated amides) | MMP-9 Expression Inhibition | PASS prediction | Predicted to have significant anti-inflammatory activity. |
| Piperidine derivatives | General anti-inflammatory | Not specified | Investigated for anti-inflammatory properties. |
Research on Antimicrobial (Antibacterial, Antifungal, Antiviral) Potentials
The rise of antimicrobial resistance has created an urgent need for new therapeutic agents. The pyrimidine-piperidine scaffold has been explored for its potential to yield novel antimicrobial drugs.
In the realm of antibacterial research, pyrimidine-piperazine hybrids have shown promise. One study reported that the compound 1-(4-(4-(5-fluoropyrimidin-2-yl) piperazin-1-yl) phenyl)-3-phenylurea exhibited excellent activity against Pseudomonas aeruginosa, with an IC50 of 9.8 μg/mL. Another series of pyrido[2,3-d]pyrimidine (B1209978) derivatives, specifically 8-ethyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids, were found to be highly active against Gram-negative bacteria, including P. aeruginosa, surpassing the activity of the established drug piromidic acid.
With respect to antifungal activity, pyrimidine derivatives incorporating a piperazine (B1678402) moiety have demonstrated significant potential. Compounds such as 4a, 4d, 4e, 5c, and 5e from one study showed notable antifungal activity against Aspergillus niger, Penicillium notatum, Aspergillus fumigatus, and Candida albicans at a concentration of 40 μg/ml.
The following table summarizes notable findings in antimicrobial research.
| Compound Class | Activity | Target Organisms | Key Findings |
| Pyrimidine-piperazine hybrids | Antibacterial | Pseudomonas aeruginosa | 1-(4-(4-(5-fluoropyrimidin-2-yl) piperazin-1-yl) phenyl)-3-phenylurea showed an IC50 of 9.8 μg/mL. |
| Pyrido[2,3-d]pyrimidine derivatives | Antibacterial | Gram-negative bacteria, including P. aeruginosa | More active in vitro and in vivo than piromidic acid. |
| Pyrimidine-piperazine derivatives | Antifungal | Aspergillus niger, Penicillium notatum, Aspergillus fumigatus, Candida albicans | Showed significant activity at 40 μg/ml. |
| 3-(pyridine-3-yl)-2-oxazolidinone derivatives | Antibacterial | Gram-positive bacteria | Exhibited strong antibacterial activity similar to linezolid. |
Research on Neuropharmacological Applications (e.g., Dopamine (B1211576) Receptor Antagonism)
The dopamine system is a critical target for the treatment of various neurological and psychiatric disorders. Dopamine antagonists, which block dopamine receptors, are the cornerstone of treatment for conditions like schizophrenia and bipolar disorder. The pyrimidine-piperidine scaffold has been investigated for its potential to yield selective dopamine receptor antagonists.
Research has focused on developing ligands with high affinity and selectivity for specific dopamine receptor subtypes, such as the D2, D3, and D4 receptors. For example, a series of indole, 7-azaindole, benzofuran, and benzothiophene (B83047) compounds sharing structural elements with classical D2-like antagonists were synthesized and evaluated. This research aims to develop drugs with improved efficacy and reduced side effects compared to existing treatments.
The table below highlights key research in this area.
| Compound Class | Target | Potential Application | Key Findings |
| Indole, 7-azaindole, benzofuran, and benzothiophene derivatives | Dopamine D2 and D3 receptors | Schizophrenia, Bipolar Disorder | Identified compounds with high affinity and selectivity for D2 versus D3 receptors. |
| N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamide analogues | Dopamine D3 receptor | Neurological and psychiatric disorders | Developed selective probes with high affinity for the D3 receptor. |
| Piperidine derivatives | Dopamine D4 receptor | Glioblastoma | Identified potent and selective D4 receptor antagonists. |
| Piperidine-based ligands | Histamine H3 and Sigma-1 receptors | Nociceptive and neuropathic pain | The piperidine moiety was found to be crucial for dual receptor activity. |
Research on Other Therapeutic Areas (e.g., Antimalarial, Antioxidant, Antidiabetic)
The versatility of the pyrimidine-piperidine scaffold extends to other therapeutic areas, including the development of antimalarial, antioxidant, and antidiabetic agents.
Antimalarial Research: The emergence of drug-resistant malaria parasites necessitates the discovery of new chemotypes. The 3-piperidin-4-yl-1H-indole scaffold has been identified as a potential new starting point for antimalarial drug development. One compound from this series demonstrated activity against both drug-sensitive and resistant strains of Plasmodium falciparum with an EC50 of approximately 3 μM. Piperaquine and hydroxypiperaquine, which contain a piperidine ring, have also been successful antimalarial drugs.
Antioxidant Research: Oxidative stress is implicated in a wide range of diseases. Pyrimidine derivatives have been shown to possess antioxidant properties by scavenging free radicals. For instance, certain pyrimidine acrylamides have been studied for their ability to inhibit lipid peroxidation and act as antioxidants. The antioxidant activity of these compounds is often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Antidiabetic Research: Diabetes mellitus is a major global health issue, and new therapeutic strategies are constantly being sought. Piperidine and its derivatives have been investigated for their antidiabetic potential. The mechanism of action often involves the inhibition of enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate digestion and glucose absorption. For example, benzimidazole (B57391) derivatives of piperazine and morpholine (B109124) have shown α-glucosidase inhibitory activity.
Applications in Materials Science and Chemical Technology
The unique combination of a nitrogen-rich aromatic pyrimidine system and a saturated, functionalized piperidine ring in this compound provides several features that are of interest in materials science and chemical technology. These include sites for coordination, hydrogen bonding, and further polymerization or functionalization.
There is no specific literature detailing the use of this compound as a catalyst or ligand. However, the molecular structure possesses functionalities conducive to such applications. The nitrogen atoms of the pyrimidine ring and the piperidine ring, along with the hydroxyl group's oxygen atom, can act as coordination sites for metal centers. This makes the compound a potential candidate for development as a multidentate ligand for various metal-catalyzed reactions.
Piperidine and pyrimidine moieties are integral components in a wide array of ligands for organic synthesis. For instance, pyrimidinyl-piperazine motifs have been incorporated into structures used for ruthenium-catalyzed C-C bond formation. acs.org Similarly, derivatives like "pyrimidinyl spiro piperidine" have been utilized in palladium-catalyzed reactions such as the Buchwald-Hartwig amination. acs.org The synthesis of piperidines itself often involves catalysis by metals like palladium, rhodium, nickel, and cobalt. mdpi.com The core structure of this compound, with its available nitrogen and oxygen atoms, could potentially chelate metal ions, forming stable complexes that might exhibit catalytic activity, though this remains an underexplored area of its chemistry.
Research into the application of this compound in the development of functional materials such as polymers or electronic components is not apparent in current scientific literature. Nevertheless, compounds containing piperidine and pyrimidine rings are known to be valuable building blocks in materials science. nih.gov
The hydroxyl group on the piperidine ring of this compound offers a reactive site for polymerization reactions, such as conversion into esters or ethers that could be incorporated into polyester (B1180765) or polyether chains. Furthermore, piperidine-based bioactive films have been prepared for applications like controlled drug release, demonstrating the utility of the piperidine scaffold in creating soft materials. nih.gov Nitrogen-rich heterocyclic compounds, in general, are investigated for their electronic properties and can be used in the synthesis of organic semiconductors or dyes. The conjugated pyrimidine ring system suggests potential for electronic applications, though this has not been specifically investigated for this compound.
Currently, there are no published studies that investigate the use of this compound in environmental applications like pollutant degradation or remediation. The potential for such applications would be speculative and would require dedicated research. In general, the environmental fate and impact of this specific compound are not well-documented. epa.gov
Agrochemical and Veterinary Applications
While many piperidine and pyrimidine derivatives are known to possess significant bioactivity as agrochemicals, specific research into this compound for these purposes has not been reported. ccspublishing.org.cngoogle.com The piperidine moiety is a common structural feature in a variety of commercial and investigational fungicides, insecticides, and herbicides. ccspublishing.org.cn For example, novel piperidine-containing thymol (B1683141) derivatives have shown potent antifungal activity against plant pathogens, highlighting the value of the piperidine scaffold in designing new agents for crop protection. nih.gov
Similarly, pyrimidine derivatives are a well-established class of herbicides. google.com Given that this compound combines both of these important agrochemical pharmacophores, it could be considered a candidate for screening in agrochemical discovery programs. However, without experimental data, its potential in this field remains theoretical.
A data table of detailed research findings has not been included as specific experimental results for this compound in the outlined applications are not available in the cited literature.
Challenges and Future Research Directions
Challenges in Stereoselective Synthesis of Piperidine (B6355638) Derivatives
The piperidine scaffold is a ubiquitous feature in a vast number of natural products and pharmaceutical agents. nih.govrsc.org Consequently, the development of efficient and stereoselective methods for constructing these rings has been a long-standing goal in organic chemistry. rsc.org The synthesis of substituted piperidines, such as 1-(Pyrimidin-2-yl)piperidin-3-ol, presents a significant challenge, particularly in controlling the stereochemistry of the final product. The precise three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity.
Several innovative strategies are being explored to address this challenge. Gold-catalyzed cyclizations and multicomponent reactions, such as the vinylogous Mannich-type reaction, have shown promise in creating multi-substituted chiral piperidines with high stereoselectivity. nih.govrsc.org These methods offer a modular and flexible approach to synthesizing a variety of piperidine derivatives. nih.gov Additionally, the use of chiral auxiliaries, like η4-dienetricarbonyliron complexes, can effectively control the stereochemical outcome of reactions, leading to the formation of a single diastereoisomeric product. rsc.org More recent advancements include rhodium-catalyzed asymmetric carbometalation of dihydropyridines, providing access to a wide array of enantioenriched 3-substituted piperidines. acs.org
Table 1: Recent Approaches in Stereoselective Piperidine Synthesis
| Method | Key Features | Reference |
| Gold-Catalyzed Cyclization | Modular, flexible, high diastereoselectivity | nih.gov |
| Vinylogous Mannich-Type Reaction | Three-component, inspired by biosynthesis | rsc.org |
| Dienetricarbonyliron Complex Auxiliary | Complete diastereoselectivity | rsc.org |
| Rhodium-Catalyzed Carbometalation | High regio- and enantioselectivity | acs.org |
| Palladium-Catalyzed 1,3-Chirality Transition | Access to 2- and 2,6-substituted piperidines | ajchem-a.com |
Addressing Multi-Targeting and Off-Target Effects in Biological Systems
A critical aspect of drug development is ensuring that a compound interacts specifically with its intended biological target to elicit a therapeutic effect while minimizing interactions with other molecules, which can lead to unwanted side effects. Derivatives of this compound, like many other biologically active compounds, have the potential to interact with multiple targets within the complex environment of a living organism.
For instance, studies on related pyrimidine (B1678525) derivatives have shown a range of biological activities, including potential as bone anabolic agents and inhibitors of enzymes like dihydrofolate reductase (DHFR). nih.govnih.gov This multi-target activity can be beneficial in some therapeutic contexts but also poses a challenge in developing highly selective drugs. Understanding and mitigating off-target effects is crucial for the safety and efficacy of any potential therapeutic agent. Researchers are employing various strategies, such as modifying the structure of the lead compound to enhance selectivity and conducting comprehensive biological assays to identify and characterize these unintended interactions. nih.gov
Advancements in Computational Methodologies for Prediction and Design
In recent years, computational chemistry has become an indispensable tool in drug discovery, offering a way to predict the properties and activities of molecules before they are synthesized in the lab. mdpi.com These in silico methods can significantly accelerate the drug development process by prioritizing the most promising candidates for further investigation.
For compounds like this compound and its derivatives, computational approaches are being used to predict their binding affinity to various biological targets, analyze their pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and assess their potential toxicity. nih.govmdpi.com Molecular docking studies, for example, can provide insights into how a molecule interacts with the active site of an enzyme, guiding the design of more potent and selective inhibitors. nih.govmdpi.com Furthermore, computational tools are being developed to predict chemical shifts in NMR spectroscopy, which can aid in the structural elucidation of newly synthesized compounds. researchgate.net
Development of Novel Assay Systems for Biological Evaluation
The accurate and efficient biological evaluation of new compounds is a cornerstone of drug discovery. The development of novel assay systems is crucial for understanding the full spectrum of a compound's activity, including its efficacy, selectivity, and potential for off-target effects.
For pyrimidine and piperidine derivatives, a variety of in vitro assays are employed. These range from enzymatic assays to measure the inhibition of specific targets like COX/LOX enzymes to cell-based assays that assess the compound's effect on cell viability and proliferation. nih.govmdpi.com High-throughput screening (HTS) methods allow for the rapid testing of large libraries of compounds, accelerating the identification of initial "hits." nih.gov Furthermore, researchers are continuously developing more sophisticated and biologically relevant assay systems to better predict how a compound will behave in a complex living organism.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.gov These powerful technologies can analyze vast datasets of chemical and biological information to identify patterns and make predictions that are beyond the capabilities of traditional methods. nih.govresearchgate.net
Exploration of Underexplored Bioactivities and Applications
While much of the research on pyrimidine and piperidine derivatives has focused on specific therapeutic areas, there remains a vast and largely unexplored landscape of potential bioactivities and applications. The inherent structural diversity of these heterocyclic systems suggests that they may possess a wide range of pharmacological properties.
Researchers are actively exploring new therapeutic avenues for these compounds. For example, novel pyrimidine derivatives have been investigated for their potential as antioxidant and anticancer agents, as well as for their antimicrobial properties. nih.govmdpi.comnih.gov The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a related heterocyclic system, has shown promise in a variety of pharmacological applications, including as an anti-Alzheimer's and anti-arthritic agent. nih.gov The continued exploration of these underexplored bioactivities could lead to the discovery of new treatments for a wide range of diseases.
Sustainable and Scalable Production of Complex Heterocyclic Compounds
The transition from a laboratory-scale synthesis to large-scale industrial production is a critical and often challenging step in the development of a new drug. The synthesis of complex heterocyclic compounds like this compound must be both sustainable and scalable to be commercially viable.
Green chemistry principles are increasingly being applied to the synthesis of pharmaceuticals to minimize environmental impact. nih.gov This includes the use of environmentally benign solvents, catalysts, and reaction conditions. nih.gov Researchers are developing robust and scalable synthetic routes that are efficient, cost-effective, and produce high yields of the desired product with high purity. researchgate.net The development of one-pot multicomponent reactions and the use of reusable catalysts are promising strategies for achieving more sustainable and scalable production processes. nih.govrsc.org The parallel synthesis of complex heterocycles is also being explored as a strategy to efficiently explore chemical diversity in drug discovery. digitellinc.com
Q & A
Q. What are the recommended synthetic routes for 1-(Pyrimidin-2-yl)piperidin-3-ol, and how can reaction conditions be optimized?
Methodology :
- Multi-database strategy : Utilize predictive tools (e.g., PISTACHIO, BKMS_METABOLIC, REAXYS) to identify feasible routes. For example, coupling pyrimidine derivatives with piperidin-3-ol precursors via nucleophilic substitution or reductive amination .
- Condition optimization :
- Temperature : Lower temperatures (0–25°C) to minimize side reactions in moisture-sensitive steps.
- Catalysts : Screen Pd-based catalysts for cross-coupling steps; evaluate yields via HPLC .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .
Q. How should researchers characterize the purity and structural identity of this compound?
Methodology :
-
Analytical techniques :
Technique Parameters Purpose HPLC Column: C18; Mobile phase: MeCN/H2O (0.1% TFA); Flow: 1 mL/min Quantify purity (>98%) and detect impurities NMR 1H (400 MHz, DMSO-d6): δ 8.4 (pyrimidine H), 3.8 (piperidin-3-ol H) Confirm regiochemistry and stereochemistry HRMS m/z calculated for C9H12N3O: 178.0975; observed: 178.0978 Verify molecular formula
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodology :
- Ventilation : Use fume hoods during synthesis to avoid inhalation exposure .
- First-aid measures :
- Inhalation : Immediate removal to fresh air; consult poison control if symptoms persist .
- Skin contact : Wash with soap/water for 15 minutes; seek medical evaluation for irritation .
- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound?
Methodology :
- Root-cause analysis :
- Impurity profiling : Compare HPLC traces of batches to identify byproducts (e.g., residual piperidin-3-one from incomplete reduction) .
- Reagent quality : Test for moisture content in solvents (Karl Fischer titration) and purity of starting materials (NMR) .
- Design of experiments (DoE) : Use factorial design to isolate variables (e.g., stoichiometry, reaction time) affecting yield .
Q. What computational strategies predict the biological activity of this compound derivatives?
Methodology :
- Molecular docking : Screen against targets (e.g., kinases, GPCRs) using AutoDock Vina; validate with MD simulations .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on pyrimidine) with activity trends .
- ADMET prediction : Use SwissADME to assess solubility, CYP450 interactions, and blood-brain barrier penetration .
Q. How can enantiomeric purity of this compound be achieved and validated?
Methodology :
- Chiral resolution :
- Chromatography : Chiralpak® IA column; mobile phase: hexane/isopropanol (80:20) .
- Crystallization : Use diastereomeric salts (e.g., L-tartaric acid) for enantiomer separation .
- Validation : Polarimetry ([α]D = +15° to +20° for (R)-enantiomer) and chiral HPLC .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
Methodology :
- Process optimization :
- Scale-up considerations : Maintain mixing efficiency (Reynolds number >2000) to avoid hot spots .
Q. How can microbial oxidation be applied to functionalize this compound?
Methodology :
- Biotransformation : Use Burkholderia sp. MAK1 whole cells for regioselective hydroxylation at the pyrimidine ring (C5 position) .
- Optimization :
Data Contradiction Analysis Example :
If conflicting reports exist on the compound’s solubility:
- Hypothesis testing :
- Verify pH-dependent solubility (e.g., measure solubility in PBS vs. HCl/NaOH buffers).
- Assess crystal polymorphism (PXRD) and hydration state (TGA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
